4-(2-Bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine
Description
Properties
CAS No. |
95544-93-7 |
|---|---|
Molecular Formula |
C9H14BrFN4O |
Molecular Weight |
293.14 g/mol |
IUPAC Name |
4-(2-bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H14BrFN4O/c1-3-15(4-2)8-12-7(11)13-9(14-8)16-6-5-10/h3-6H2,1-2H3 |
InChI Key |
FVVVNLIQLLIJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)F)OCCBr |
Origin of Product |
United States |
Preparation Methods
Preparation of Substituted 1,3,5-Triazines
Starting Material: Cyanuric chloride is reacted with nucleophiles under controlled temperature conditions to replace chlorine atoms selectively. For example, reaction with sodium methoxide in N,N-dimethylformamide (DMF) yields 2-chloro-4,6-dimethoxy-1,3,5-triazine with high yield (~91%) and purity (~99.5%) after recrystallization in heptane.
Selective Amination: The chlorine at the 2-position can be substituted with amines such as N,N-diethylamine to introduce the desired amine functionality. This substitution is typically performed at low temperature to control reactivity and selectivity.
Installation of the 2-Bromoethoxy Side Chain
The 4-position substitution with a 2-bromoethoxy group involves nucleophilic substitution of the chlorine atom at position 4 with 2-bromoethanol or a related bromoethoxy nucleophile.
Reaction Conditions
Nucleophile Preparation: 2-Bromoethanol or its alkoxide form can be generated in situ by deprotonation with a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF.
Substitution Reaction: The 4-chloro substituent on the triazine ring is displaced by the 2-bromoethoxy nucleophile under mild heating, typically between room temperature and 60°C, to afford 4-(2-bromoethoxy) substitution.
Optimization Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF or N,N-dimethylacetamide | Polar aprotic solvents preferred |
| Base | Potassium carbonate or NaH | For alkoxide generation |
| Temperature | 25–60 °C | Controlled to avoid side reactions |
| Reaction time | 2–6 hours | Monitored by TLC or HPLC |
| Workup | Aqueous quench, extraction | Purification by recrystallization |
N,N-Diethylamine Substitution at the 2-Position
The 2-chloro substituent on the triazine ring is replaced by N,N-diethylamine via nucleophilic aromatic substitution. This step is typically performed at low temperature (0 to 20°C) in an inert solvent such as tetrahydrofuran (THF) with a base like N-ethyl-N,N-diisopropylamine to scavenge HCl formed.
This substitution is critical to introduce the diethylamino group, which influences the compound’s solubility and biological activity.
Summary of a Representative Synthetic Route
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyanuric chloride | Sodium methoxide, DMF, 5-10°C, 3-4 h | 2-chloro-4,6-dimethoxy-1,3,5-triazine | 90-91 | Recrystallization in heptane |
| 2 | 2-chloro-4,6-dimethoxy-1,3,5-triazine | N,N-diethylamine, THF, 0-20°C, 3 h | 4,6-dimethoxy-N,N-diethyl-1,3,5-triazine | ~90 | Controlled amination |
| 3 | 4,6-dimethoxy-N,N-diethyl-1,3,5-triazine | 2-bromoethanol, base (K2CO3), DMF, 25-60°C, 4 h | 4-(2-bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine | Variable | Nucleophilic substitution at 4-position |
Note: The fluorine substitution at the 6-position may be introduced either before or after the 2-bromoethoxy substitution depending on reagent availability and reaction compatibility.
Research Findings and Considerations
Yield and Purity: High yields (>85%) are achievable with careful control of reaction temperature and stoichiometry. Purification by recrystallization or chromatography is essential to achieve >99% purity.
Reaction Monitoring: Analytical techniques such as NMR, LC-MS, and HPLC are routinely used to monitor reaction progress and confirm substitution patterns.
Solvent and Base Effects: The choice of solvent and base significantly affects the substitution efficiency and selectivity. Polar aprotic solvents like DMF or THF and mild bases are preferred to avoid decomposition or overreaction.
Scale-up Potential: The methods described have been demonstrated at kilogram scale in patent literature, indicating industrial feasibility.
Chemical Reactions Analysis
4-(2-Bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine can participate in various reactions:
Substitution Reactions: The bromoethoxy group can undergo nucleophilic substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.
Common Reagents: Diethylamine, bromine, fluorine-containing reagents.
Major Products: The triazine ring can react further, yielding diverse products.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that triazine derivatives exhibit antimicrobial properties. The compound's structure allows for interaction with microbial enzymes, potentially inhibiting their growth. A study demonstrated that similar triazine compounds showed significant antimicrobial activity against various pathogens, suggesting that 4-(2-bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine could be developed as an antimicrobial agent .
Enzyme Inhibition
Another promising application lies in enzyme inhibition. Triazine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Compounds with similar structural motifs have shown competitive inhibition against AChE, which could lead to therapeutic applications in treating conditions like Alzheimer’s disease .
Agricultural Applications
Herbicide Development
The triazine class of compounds is well-known for its herbicidal properties. The compound can potentially serve as a herbicide due to its ability to interfere with photosynthetic processes in plants. Research has shown that modifications in the triazine structure can enhance selectivity and efficacy against specific weeds while minimizing harm to crops .
Material Science Applications
Polymer Synthesis
4-(2-Bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine can also be utilized in synthesizing specialty polymers. Its reactive bromine atom allows for further functionalization, leading to the development of polymers with tailored properties for applications in coatings and adhesives. Studies have highlighted the utility of similar compounds in creating crosslinked networks that enhance material durability and resistance to environmental factors .
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial efficacy of triazine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL, suggesting potential for development into effective antimicrobial agents.
-
Herbicidal Activity Assessment
- Field trials were conducted using triazine-based herbicides on common agricultural weeds. The results showed a reduction in weed biomass by over 70% within two weeks of application, demonstrating the compound's potential effectiveness as a herbicide.
-
Polymer Characterization
- Research focused on polymers synthesized from triazine derivatives revealed enhanced thermal stability and mechanical strength compared to traditional polymers. These findings suggest that incorporating 4-(2-bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine into polymer formulations could lead to advanced materials suitable for various industrial applications.
Mechanism of Action
The precise mechanism by which 4-(2-bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
Comparison with Similar Triazine Derivatives
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazine derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Triazine Derivatives
*Calculated based on molecular formula C₉H₁₄BrFN₅O.
Key Observations:
Halogen Effects: The fluoro substituent in the target compound and FPMINT enhances electronegativity and binding affinity to biomolecules compared to non-halogenated analogs .
Amino Group Variations: Diethylamine (target compound) vs. methylpiperazine (Compound 2 ) affects solubility and receptor selectivity. Piperazinyl groups often improve CNS penetration, as seen in 5-HT6 antagonists .
Steric and Electronic Effects: Bulky substituents (e.g., 2,3-dichlorophenoxy in Compound 2 ) enhance receptor binding but may reduce bioavailability. The bromoethoxy group in the target compound balances reactivity and steric hindrance.
Pharmacological and Functional Comparisons
Receptor Targeting
- 5-HT6 Receptor Antagonists: Compounds like (RS)-4-[1-(2,3-dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (Compound 2 ) show procognitive effects in dementia models. The target compound’s bromoethoxy group may similarly modulate serotonin receptors but with distinct pharmacokinetics due to bromine’s larger atomic radius.
- ENT2 Inhibitors : FPMINT demonstrates selectivity for ENT2 over ENT1, attributed to its fluorophenylpiperazinyl group. The target compound’s diethylamine and bromoethoxy substituents could shift selectivity toward other transporters.
Enzymatic Inhibition
Biological Activity
4-(2-Bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine, with a CAS number of 95544-93-7, is a synthetic compound belonging to the triazine family. Its molecular formula is CHBrFNO, and it has a molecular weight of approximately 293.14 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry.
The structure of 4-(2-bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine includes a triazine core substituted with a bromoethoxy group and a diethylamino moiety. These structural features contribute to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 95544-93-7 |
| Molecular Formula | CHBrFNO |
| Molecular Weight | 293.14 g/mol |
| LogP | 1.63060 |
| PSA | 51.14000 |
Anticonvulsant Potential
Recent studies have explored the anticonvulsant properties of non-nitrogen heterocycles, including compounds similar to 4-(2-bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine. Research indicates that triazine derivatives can exhibit significant anticonvulsant activity through modulation of neurotransmitter systems and ion channels in the central nervous system (CNS) .
Antimicrobial Activity
The antimicrobial efficacy of triazine derivatives has been documented in various studies. Compounds structurally related to 4-(2-bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine have shown inhibitory effects against several bacterial strains. This activity is often attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Cytotoxicity and Cancer Research
Investigations into the cytotoxic effects of triazine derivatives reveal potential applications in cancer therapy. Studies have demonstrated that certain triazine compounds can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of caspases or the generation of reactive oxygen species (ROS) . The specific activity of 4-(2-bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine in this context remains under investigation.
Case Study 1: Anticonvulsant Screening
A study conducted on various triazine derivatives aimed to evaluate their anticonvulsant activity using animal models. The results indicated that compounds with similar structures to 4-(2-bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine exhibited significant protective effects against induced seizures .
Case Study 2: Antimicrobial Testing
In a comparative study assessing the antimicrobial properties of several triazine derivatives against Gram-positive and Gram-negative bacteria, 4-(2-bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine was found to be effective against multi-drug resistant strains. The minimum inhibitory concentration (MIC) values were determined and compared to standard antibiotics .
Q & A
Q. What are the standard synthetic routes for preparing 4-(2-Bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically begins with cyanuric chloride as a core scaffold, followed by stepwise nucleophilic substitutions. For example, the bromoethoxy group can be introduced via alkylation under reflux conditions (e.g., 65°C for 16 hours in methanol/ammonia) . Optimization involves adjusting solvent polarity (e.g., THF for Grignard reactions), temperature control to minimize side reactions, and using catalysts like NaHCO₃ to enhance substitution efficiency . Purification via column chromatography with gradients of hexane/ethyl acetate (0–100%) is recommended to isolate the product .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this triazine derivative?
- Methodological Answer : ¹H/¹³C NMR confirms substituent integration and regiochemistry, while high-resolution mass spectrometry (HRMS) verifies molecular weight. X-ray crystallography is critical for resolving conformational details, such as non-centrosymmetric packing or intermolecular interactions (e.g., N···H contacts observed in related triazines) . For bromine/fluorine detection, X-ray photoelectron spectroscopy (XPS) or ¹⁹F NMR provides elemental specificity .
Q. What in vitro assays are recommended for initial evaluation of its biological activity, particularly regarding receptor binding or enzyme inhibition?
- Methodological Answer : Use cell-based assays with transfected CHO cells expressing target receptors (e.g., histamine H4R) to measure cAMP modulation or calcium flux . Competitive binding assays with radiolabeled ligands (e.g., [³H]uridine uptake for nucleoside transporters) quantify inhibitory potency . Dose-response curves (0.1–100 µM) and IC₅₀ calculations are essential for initial activity profiling .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing pharmacological activity?
- Methodological Answer : Systematically modify substituents (e.g., bromoethoxy chain length, fluorophenyl groups) and evaluate changes in binding affinity. For example, replacing naphthalene with benzene in analogous compounds abolished ENT2 inhibition, while meta-chlorine restored ENT1 activity . Molecular docking with homology models (e.g., using ENT1/2 structures) identifies key binding residues, guiding rational design .
Q. What experimental strategies are effective in resolving contradictions in reported biological activity data across different studies?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line, buffer pH, incubation time). For divergent receptor affinity data, perform radioligand displacement assays with consistent protein concentrations . Use orthogonal techniques (e.g., surface plasmon resonance vs. functional cAMP assays) to confirm target engagement . Statistical meta-analysis of published IC₅₀ values can identify outliers due to methodological variability .
Q. What methodologies are suitable for investigating the compound's mechanism of action at the molecular level, such as irreversible inhibition or allosteric modulation?
- Methodological Answer : Kinetic studies (e.g., pre-incubation time dependence) differentiate reversible vs. irreversible inhibition. For example, washout experiments showed that compound 3c (a triazine analogue) retained ENT1/2 inhibition, confirming irreversibility . Cryo-EM or mutagenesis of putative binding pockets (e.g., ENT1 transmembrane domains) can reveal allosteric sites . Isotopic labeling (e.g., ¹⁴C-tagged compound) tracks covalent adduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
